[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine
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Overview
Description
[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine is an organic compound with the molecular formula C12H18N2O3 It is a derivative of phenylmethanamine, featuring a morpholine ring and a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine typically involves the reaction of 2-nitrobenzaldehyde with morpholine and formaldehyde under acidic conditions. The reaction proceeds through a Mannich condensation, forming the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[2-(Morpholin-4-ylmethyl)phenyl]methanamine: Lacks the nitro group, resulting in different chemical and biological properties.
[2-(Morpholin-4-ylmethyl)-4-nitrophenyl]methanamine: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
The presence of both the morpholine ring and the nitro group in [2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine makes it unique, providing a combination of chemical reactivity and biological activity that is not found in other similar compounds. This dual functionality allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)-6-nitrophenyl]methanamine |
InChI |
InChI=1S/C12H17N3O3/c13-8-11-10(2-1-3-12(11)15(16)17)9-14-4-6-18-7-5-14/h1-3H,4-9,13H2 |
InChI Key |
FSCHJEKOWLISNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
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